2-(furan-2-yl)-5-[(morpholin-4-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
2-(furan-2-yl)-5-[(morpholin-4-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by the presence of a furan ring, a morpholine moiety, and a triazolothiazole core
Scientific Research Applications
Antimicrobial Applications : This compound has been studied for its potential antimicrobial properties. In a study by Başoğlu et al. (2013), similar compounds, derived from furan-2-carbohydrazide and incorporating 1,2,4-triazole and morpholine moieties, showed activity against certain microorganisms. This suggests possible applications in combating microbial infections (Başoğlu et al., 2013).
Electrochromic Properties : Compounds related to the chemical structure of interest have been investigated for their electrochromic properties. Akpinar et al. (2013) synthesized thiazolo[5,4-d]thiazole-containing donor–acceptor type alternating copolymers with furan moieties, revealing potential for electrochromic applications due to their multichromic properties and low band-gap values (Akpinar, Udum, & Toppare, 2013).
Antiviral and Antitumor Applications : Some derivatives of the compound have been studied for their antiviral and antitumor activities. Khan et al. (2014) synthesized similar compounds with potential inhibitory activity against HIV replication and kinesin Eg5, a protein involved in cancer cell proliferation (Khan et al., 2014).
Spectroscopic and Structural Studies : The compound and its derivatives have been the subject of various spectroscopic and structural studies, which are crucial for understanding its properties and potential applications. Koparır et al. (2005) described the synthesis and structural analysis of similar compounds, providing foundational knowledge for further research (Koparır, Çetin, & Cansiz, 2005).
Synthesis and Characterization of Derivatives : The synthesis and characterization of various derivatives of this compound have been extensively studied. Sarhan et al. (2008) reported the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives, providing insights into their structural and chemical properties (Sarhan, Elsherif, Mahmoud, & Habib, 2008).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[(morpholin-4-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolothiazole core, followed by the introduction of the furan and morpholine groups. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various coupling agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-[(morpholin-4-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and phenyl moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or
Properties
IUPAC Name |
2-(furan-2-yl)-5-[morpholin-4-yl(phenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-18-16(27-19-20-17(21-23(18)19)14-7-4-10-26-14)15(13-5-2-1-3-6-13)22-8-11-25-12-9-22/h1-7,10,15,24H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLFJHMIFTTZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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